molecular formula C20H18FN3O3 B2714425 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide CAS No. 1904368-41-7

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide

Cat. No.: B2714425
CAS No.: 1904368-41-7
M. Wt: 367.38
InChI Key: XPFDSKXWHZAZIY-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a fascinating chemical compound known for its unique structure and diverse applications. It belongs to a class of compounds characterized by the presence of an indole ring system linked to a carboxamide group and a fluorinated benzoxazepine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide typically involves multiple steps:

  • Preparation of the benzoxazepine intermediate: This intermediate can be synthesized by the condensation of 2-aminobenzoic acid with ethyl fluoroacetate, followed by cyclization.

  • Formation of the indole intermediate: This can be synthesized by the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

  • Final coupling: The benzoxazepine and indole intermediates are coupled via an ethyl linker in the presence of coupling reagents like EDCI and HOBt to form the final compound.

Industrial Production Methods

Industrial production of this compound might involve scalable batch or continuous flow processes, emphasizing high yield and purity. Process optimization involves controlling reaction parameters such as temperature, pH, and solvent selection.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

  • Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

  • Substitution: Various electrophilic and nucleophilic substitutions can occur on the aromatic rings and amide group.

Common Reagents and Conditions

Common reagents include:

  • Oxidants: Hydrogen peroxide, potassium permanganate.

  • Reductants: Sodium borohydride, lithium aluminum hydride.

  • Substituents: Halogens, alkyl or aryl groups, typically introduced under catalytic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used, typically resulting in modified indole or benzoxazepine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceutical agents.

Biology and Medicine

It is used in the development of drugs due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Industry

The compound finds applications in the development of advanced materials and chemical sensors due to its unique electronic and optical properties.

Mechanism of Action

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide exerts its effects primarily through:

  • Molecular targets: It interacts with specific enzymes or receptors, modulating their activity.

  • Pathways: It can influence signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)ethyl)-1H-indole-5-carboxamide: Similar structure, different substituents.

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide: Chloro instead of fluoro group.

  • N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide: Bromo substituent variant.

Uniqueness

Its unique combination of the fluorinated benzoxazepine and indole moiety endows it with distinct electronic properties, making it particularly valuable in research and industrial applications.

This compound is a true gem in the vast landscape of organic chemistry, with intriguing synthetic routes, versatile reactivity, and a broad range of applications. How do you see its potential being utilized next?

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c21-16-2-4-18-15(10-16)11-24(19(25)12-27-18)8-7-23-20(26)14-1-3-17-13(9-14)5-6-22-17/h1-6,9-10,22H,7-8,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFDSKXWHZAZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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